molecular formula C19H21NO5S B1602215 Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate CAS No. 188846-98-2

Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Cat. No.: B1602215
CAS No.: 188846-98-2
M. Wt: 375.4 g/mol
InChI Key: SMCDOKNEALHLNF-UHFFFAOYSA-N
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Description

Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C19H21NO5S . It is characterized by the presence of a pyrrolidine ring, a benzyl group, and a tosyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically involves the reaction of benzyl pyrrolidine-1-carboxylate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous conditions.

Major Products Formed

    Substitution: Formation of benzyl 3-(azido)pyrrolidine-1-carboxylate or benzyl 3-(thiol)pyrrolidine-1-carboxylate.

    Reduction: Formation of benzyl 3-(hydroxy)pyrrolidine-1-carboxylate.

    Oxidation: Formation of benzyl 3-(sulfonic acid)pyrrolidine-1-carboxylate.

Scientific Research Applications

Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating nucleophilic substitution reactions. The pyrrolidine ring can interact with various biological targets, potentially inhibiting or modifying enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-pyrroline-1-carboxylate: Similar structure but lacks the tosyloxy group.

    Benzyl 3-(hydroxy)pyrrolidine-1-carboxylate: Formed by the reduction of Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

    Benzyl 3-(azido)pyrrolidine-1-carboxylate: Formed by the substitution of the tosyloxy group with an azide.

Uniqueness

This compound is unique due to the presence of the tosyloxy group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules .

Properties

IUPAC Name

benzyl 3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-15-7-9-18(10-8-15)26(22,23)25-17-11-12-20(13-17)19(21)24-14-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCDOKNEALHLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569923
Record name Benzyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188846-98-2
Record name Benzyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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